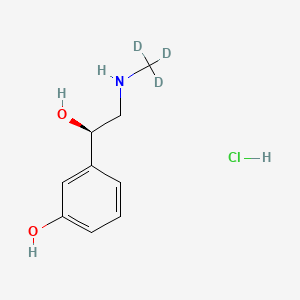

(R)-Phenylephrine-d3 Hydrochloride

Description

BenchChem offers high-quality (R)-Phenylephrine-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Phenylephrine-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SSUNAKLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217858-50-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217858-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Research Applications of (R)-Phenylephrine-d3 Hydrochloride

Introduction: The Imperative for Precision in Bioanalysis

(R)-Phenylephrine, a selective α1-adrenergic receptor agonist, is a cornerstone compound in both clinical practice and pharmacological research, primarily used as a vasopressor and nasal decongestant.[1][2][3] Understanding its precise concentration in biological systems is paramount for elucidating its pharmacokinetic (PK) profile, metabolic fate, and pharmacodynamic (PD) effects. However, the inherent complexity and variability of biological matrices present significant challenges to accurate quantification. (R)-Phenylephrine-d3 Hydrochloride emerges as an essential tool to overcome these challenges. It is a stable isotope-labeled (SIL) analogue of the parent compound, where three hydrogen atoms on the methylamino group have been replaced with deuterium.[4] This seemingly minor structural modification is functionally profound, establishing (R)-Phenylephrine-d3 HCl as the gold standard internal standard for mass spectrometry-based bioanalysis.[5][6][7] This guide provides an in-depth exploration of its applications, grounded in the principles of analytical chemistry and pharmacology.

The Foundational Principle: Utility as a Stable Isotope-Labeled Internal Standard

The primary and most critical application of (R)-Phenylephrine-d3 Hydrochloride is its use as an internal standard (IS) in quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

The Rationale: Mitigating Analytical Variability

Quantitative analysis using mass spectrometry is susceptible to several sources of error, including sample loss during extraction, instrument drift, and, most notably, matrix effects.[8] Matrix effects occur when co-eluting endogenous components in a biological sample (e.g., salts, lipids, proteins in plasma) either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[8]

An ideal internal standard is a compound added at a known concentration to all samples, standards, and quality controls before sample processing. It should behave identically to the analyte throughout the entire analytical workflow.[9] By measuring the ratio of the analyte's response to the IS's response, any variations are normalized, ensuring data accuracy and precision.

Stable isotope-labeled standards are considered the superior choice for an IS because their physicochemical properties are nearly identical to the unlabeled analyte.[8][10][11] They co-elute chromatographically and exhibit the same extraction recovery and ionization efficiency. Since they differ only in mass, the mass spectrometer can distinguish between the analyte and the IS, allowing for precise ratio-based quantification.[11] This approach is widely recognized for reducing the effect of the biological matrix and yielding highly reproducible and accurate data.[11]

Structural Considerations for (R)-Phenylephrine-d3 Hydrochloride

The choice of labeling position is critical for a SIL IS.[11] In (R)-Phenylephrine-d3, the deuterium atoms are placed on the N-methyl group. This position is chemically stable and less likely to undergo back-exchange with hydrogen. Furthermore, for MS/MS analysis, it is crucial that the label is retained on the fragment ion used for quantification, ensuring the mass difference is maintained post-fragmentation.[11]

Core Application: Quantitative Bioanalysis with LC-MS/MS

The quantification of (R)-Phenylephrine in biological matrices like plasma and urine is fundamental to pharmacokinetic studies. (R)-Phenylephrine-d3 HCl is indispensable for developing robust and validated LC-MS/MS methods.[12]

Experimental Workflow: A Self-Validating System

The protocol below outlines a typical workflow for quantifying (R)-Phenylephrine in human plasma. The inclusion of the deuterated internal standard at the very first step ensures that any analyte loss or signal variation from that point forward is corrected for, making the system self-validating.

Caption: Bioanalytical workflow for phenylephrine quantification.

Detailed Experimental Protocol

-

Preparation of Standards: Prepare a stock solution of (R)-Phenylephrine and (R)-Phenylephrine-d3 HCl in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with varying concentrations of (R)-Phenylephrine. Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 10 µL of the (R)-Phenylephrine-d3 HCl internal standard working solution.

-

Perform sample cleanup. A common method is solid-phase extraction (SPE) to remove interfering matrix components.[12] Alternatively, a simpler protein precipitation can be performed by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is often achieved on a column such as a BEH HILIC column.[12]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both the analyte and the internal standard.[12]

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both (R)-Phenylephrine and (R)-Phenylephrine-d3 HCl.

-

Calculate the peak area ratio (analyte/internal standard).

-

Plot the peak area ratio against the known concentrations of the calibration standards to generate a calibration curve using linear regression.

-

Determine the concentration of (R)-Phenylephrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data: Mass Spectrometry Parameters

The precision of the method relies on selecting unique and stable mass transitions for the analyte and its labeled internal standard.

| Parameter | (R)-Phenylephrine (Analyte) | (R)-Phenylephrine-d3 (Internal Standard) | Rationale |

| Chemical Formula | C₉H₁₃NO₂ | C₉H₁₀D₃NO₂ | Deuterium adds 3 Da to the mass. |

| Molecular Weight | 167.21 g/mol | 170.23 g/mol | Mass difference is key for MS detection. |

| Ionization Mode | ESI (+) | ESI (+) | Both compounds ionize identically. |

| Precursor Ion (m/z) | 168.1 | 171.1 | Represents the protonated molecule [M+H]⁺. |

| Product Ion (m/z) | 150.1 | 153.1 | A common fragment from loss of H₂O. |

| MRM Transition | 168.1 → 150.1 | 171.1 → 153.1 | Specific transitions ensure high selectivity. |

| Note: Specific m/z values can vary slightly based on instrument calibration and fragmentation optimization. The values presented are representative. |

Application in Pharmacokinetic and Metabolism Research

Accurate quantification is the bedrock of pharmacokinetic and metabolic studies. Using (R)-Phenylephrine-d3 HCl as an internal standard enables the reliable determination of key PK parameters following drug administration.

Characterizing Drug Exposure and Disposition

Pharmacokinetic studies aim to characterize what the body does to a drug. This includes measuring parameters such as:

-

AUC (Area Under the Curve): Total drug exposure over time.[13][14][15]

-

t½ (Half-life): Time required for the drug concentration to decrease by half.[1][13][16]

Recent research has shown that oral phenylephrine has very low bioavailability (<1%) due to extensive first-pass metabolism in the gut wall and liver.[17] The ability to accurately measure the true, low levels of the parent drug in systemic circulation—a feat made possible by a sensitive LC-MS/MS method using a deuterated standard—is crucial for these bioavailability assessments.

Elucidating Metabolic Pathways

Phenylephrine is extensively metabolized, primarily through sulfation and glucuronidation of the phenolic hydroxyl group and oxidative deamination by monoamine oxidase (MAO) to form m-hydroxymandelic acid.[16][18]

Caption: Major metabolic pathways of (R)-Phenylephrine.

By using (R)-Phenylephrine-d3 HCl as an internal standard for the parent drug, researchers can confidently distinguish and quantify the unchanged phenylephrine from its various metabolites, providing a clear picture of its metabolic clearance.

Role in Adrenergic Receptor Binding and Signaling Studies

While its primary role is as an analytical standard, the principles of its interaction with adrenergic receptors are foundational to its pharmacology. (R)-Phenylephrine is a selective agonist for α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[19][20] It exhibits a binding preference for the α1D subtype, followed by α1B and α1A.[5][6][21]

| Receptor Subtype | pKi (Binding Affinity) |

| α1A | 4.70 |

| α1B | 4.87 |

| α1D | 5.86 |

| Source: Data compiled from multiple sources.[5][6][21] pKi is the negative log of the inhibitory constant (Ki); a higher value indicates stronger binding affinity. |

In receptor binding assays, (R)-Phenylephrine-d3 HCl would typically be used as a high-purity, well-characterized standard of the "cold" (non-radiolabeled) competitor ligand to determine the binding affinity of other novel compounds.

The α1-Adrenergic Signaling Cascade

Activation of α1-receptors by phenylephrine initiates a well-defined signaling cascade that leads to physiological responses like vasoconstriction.[20]

Caption: The α1-adrenergic receptor signaling pathway.

Conclusion

(R)-Phenylephrine-d3 Hydrochloride is more than just a deuterated molecule; it is an enabling technology for precision science. Its role as a stable isotope-labeled internal standard is indispensable for overcoming the challenges of bioanalysis, allowing researchers to generate accurate, precise, and reliable data. This high-fidelity quantification is the foundation upon which robust pharmacokinetic, metabolic, and pharmacodynamic studies are built, ultimately advancing our understanding of drug action and development.

References

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

-

Gelotte, C. K., et al. (2023). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Pulmonary Therapy, 9(1), 139-150. [Link]

-

Semantic Scholar. Understanding Phenylephrine Metabolism, Pharmacokinetics, Bioavailability and Activity. Semantic Scholar. [Link]

-

ACEP Now. (2023). What Happened to Phenylephrine?. ACEP Now. [Link]

-

Siddiqi, N. J., & Al-Malki, A. L. (2023). Phenylephrine. StatPearls. [Link]

-

Gelotte, C. K., et al. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Pulmonary Therapy, 9(1), 139-150. [Link]

-

Szabo, B., et al. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. International Journal of Molecular Sciences, 23(16), 8933. [Link]

-

SynZeal. Phenylephrine D3. SynZeal. [Link]

-

ResearchGate. Binding affinities (pKi values) of L-phenylephrine... ResearchGate. [Link]

-

ResearchGate. The affinity of phenylephrine binding to the 1b -adrenoreceptor... ResearchGate. [Link]

-

Hengstmann, J. H., & Goronzy, J. (1982). Pharmacokinetics of 3H-phenylephrine in man. European journal of clinical pharmacology, 21(4), 335–341. [Link]

-

Semantic Scholar. Pharmacokinetics of3H-phenylephrine in man. Semantic Scholar. [Link]

-

Veeprho. (S)-Phenylephrine-D3 (HCl Salt). Veeprho. [Link]

-

PubChem. (R)-Phenylephrine-d3. PubChem. [Link]

-

Gelotte, C. K., et al. (2015). Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers. Clinical drug investigation, 35(9), 547–558. [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. bepls.com. [Link]

-

TIJER. (2020). A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method. tijer.org. [Link]

- Google Patents. (2021). Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.

-

INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES. (2015). rp-hplc method development and validation for simultaneous estimation of tropicamide and phenylephrine hydrocholride in ophthalmic formulation. ijplsjournal.com. [Link]

-

IIETA. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. iieta.org. [Link]

-

Semantic Scholar. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar. [Link]

-

Gelotte, C. K., et al. (2015). Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers. Clinical drug investigation, 35(9), 547–558. [Link]

-

Feng, S., et al. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 915-916, 28–32. [Link]

Sources

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijipls.co.in [ijipls.co.in]

- 4. Phenylephrine D3 | 1217705-88-8 | SynZeal [synzeal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. scispace.com [scispace.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of 3H-phenylephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What Happened to Phenylephrine? - ACEP Now [acepnow.com]

- 18. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. (R)-(-)-Phenylephrine hydrochloride | Adrenergic alpha-1 Receptor Agonists: R&D Systems [rndsystems.com]

An In-Depth Technical Guide to (R)-Phenylephrine-d3 Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of (R)-Phenylephrine-d3 Hydrochloride, a critical tool in modern bioanalytical and pharmacological research. Designed for scientists and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use.

Introduction: The Significance of Isotopic Labeling

(R)-Phenylephrine, a selective α1-adrenoceptor agonist, is a well-established pharmaceutical agent used primarily as a nasal decongestant and a vasopressor to manage hypotension.[1][2] In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of such compounds in biological matrices is paramount. (R)-Phenylephrine-d3 Hydrochloride emerges as an indispensable tool in this context. As a deuterated analog of its parent compound, it serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. The incorporation of three deuterium atoms on the methylamino group introduces a mass shift of +3 amu, allowing for clear differentiation from the endogenous or administered non-labeled phenylephrine, without significantly altering its chemical behavior during sample preparation and chromatographic analysis.[3] This ensures a high degree of accuracy and precision in quantitative studies, a cornerstone of robust drug development programs.[3]

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a reference standard are fundamental to its application. Below is a detailed exposition of the structure and key properties of (R)-Phenylephrine-d3 Hydrochloride.

Chemical Structure:

-

IUPAC Name: 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride[4]

-

CAS Number: 1217858-50-8[4]

-

Molecular Formula: C₉H₁₀D₃NO₂·HCl

-

Canonical SMILES: [2H]C([2H])([2H])NCO.Cl[4]

The molecule consists of a phenol ring substituted with a hydroxy group at the meta-position and an ethanolamine side chain. The chirality at the benzylic hydroxyl group is of the (R) configuration, which is the biologically active enantiomer.[5] The key feature is the presence of three deuterium atoms on the N-methyl group.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 206.68 g/mol | [4] |

| Monoisotopic Mass | 206.0901366 Da | [4] |

| Appearance | White to almost white crystalline powder | [6] |

| Melting Point | 143-145 °C (for non-deuterated form) | [6] |

| Solubility | Freely soluble in water and ethanol | [6][7] |

| pKa | pK1 8.77; pK2 9.84 (at 25℃ for non-deuterated form) | [6] |

Note: The melting point and pKa values are for the non-deuterated (R)-Phenylephrine Hydrochloride. The physicochemical properties of the deuterated form are expected to be very similar, as the substitution of hydrogen with deuterium typically has a minimal impact on these bulk properties.[8]

Synthesis and Isotopic Labeling

The synthesis of (R)-Phenylephrine-d3 Hydrochloride involves a multi-step process that prioritizes the stereospecific introduction of the chiral center and the precise incorporation of the deuterium label. While specific proprietary methods may vary between manufacturers, a general synthetic strategy can be outlined.

A common approach involves the asymmetric reduction of a suitable ketone precursor to establish the (R)-stereochemistry of the hydroxyl group.[5][9] The deuterium labeling is typically achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated paraformaldehyde in a reductive amination process.

A plausible synthetic route could start from 3-hydroxyacetophenone. This starting material can be halogenated at the alpha-position, followed by reaction with a protected amino group. The key chiral reduction can be accomplished using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to yield the desired (R)-enantiomer.[10] The final steps would involve N-methylation with a deuterated reagent and subsequent deprotection and salt formation with hydrochloric acid.

Applications in Pharmacokinetic and Metabolic Studies

The primary and most critical application of (R)-Phenylephrine-d3 Hydrochloride is its use as an internal standard in quantitative bioanalysis.[3]

The Rationale for Using a Deuterated Internal Standard:

In liquid chromatography-mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability that can occur during sample processing and analysis, such as:

-

Extraction Efficiency: Losses during sample extraction from complex matrices like plasma or urine.

-

Matrix Effects: Ion suppression or enhancement caused by other components in the biological sample.

-

Instrumental Variability: Fluctuations in the LC-MS/MS system's performance.

An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. A stable isotope-labeled (SIL) internal standard, such as (R)-Phenylephrine-d3 Hydrochloride, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. The mass difference allows the mass spectrometer to detect and quantify both the analyte and the IS independently.

Impact of Deuteration on Metabolism:

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond.[11] For (R)-Phenylephrine-d3 Hydrochloride, the deuteration is on the N-methyl group. The primary metabolic pathways for phenylephrine are sulfate conjugation of the phenolic hydroxyl group and oxidative deamination by monoamine oxidase (MAO).[12] Since the N-demethylation is not the primary metabolic route, the kinetic isotope effect is generally not expected to significantly alter the overall metabolic profile of the molecule when used as an internal standard. However, researchers should be aware of this potential and validate their methods accordingly.

Experimental Protocol: Quantification of (R)-Phenylephrine in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the analysis of (R)-Phenylephrine in human plasma, employing (R)-Phenylephrine-d3 Hydrochloride as an internal standard. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

5.1. Materials and Reagents:

-

(R)-Phenylephrine Hydrochloride (analyte)

-

(R)-Phenylephrine-d3 Hydrochloride (internal standard)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

5.2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Phenylephrine Hydrochloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Phenylephrine-d3 Hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

5.3. Sample Preparation (Solid-Phase Extraction):

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to all tubes (except blank).

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate phenylephrine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

(R)-Phenylephrine: m/z 168.1 → 135.1

-

(R)-Phenylephrine-d3: m/z 171.1 → 138.1

-

5.5. Data Analysis and Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[7][13]

Experimental Workflow Diagram:

Caption: Bioanalytical workflow for phenylephrine in plasma.

Pharmacological Profile and Mechanism of Action

(R)-Phenylephrine is a selective agonist of α1-adrenergic receptors.[3] Its pharmacological effects are primarily mediated through the activation of these receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance, which in turn elevates blood pressure.[1] It has minimal activity on β-adrenergic receptors.[12]

Signaling Pathway:

Upon binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), phenylephrine initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is the primary driver of smooth muscle contraction.

Signaling Pathway Diagram:

Caption: (R)-Phenylephrine's α1-adrenergic signaling cascade.

Conclusion

(R)-Phenylephrine-d3 Hydrochloride is a high-fidelity tool essential for the accurate quantification of (R)-Phenylephrine in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for pharmacokinetic and metabolic studies in drug development and clinical research. This guide has provided a comprehensive overview of its chemical and physical properties, a general synthetic approach, its primary applications, and a detailed experimental protocol for its use. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively utilize (R)-Phenylephrine-d3 Hydrochloride to generate high-quality, reliable data.

References

-

Enantioselective synthesis of ( R)-phenylephrine hydrochloride. (2025). Request PDF. Retrieved from [Link]

-

(R)-Phenylephrine-d3 Hydrochloride Suppliers @ ChemicalRegister.com. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002182). (n.d.). Human Metabolome Database. Retrieved from [Link]

- CN116410095A - Synthesis method of phenylephrine hydrochloride. (n.d.). Google Patents.

-

Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). BEPLS. Retrieved from [Link]

-

An alternative synthesis of (+/-)-phenylephrine hydrochloride. (2014). ResearchGate. Retrieved from [Link]

-

A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method . (n.d.). TIJER. Retrieved from [Link]

- CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method. (n.d.). Google Patents.

-

(r)-phenylephrine hydrochloride suppliers USA. (n.d.). Retrieved from [Link]

-

Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Improved Synthetic Process of Phenylephrine Hydrochloride. (n.d.). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

-

Phenylephrine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Analytical Method Development And Validation Of Acetaminophen, Caffeine ,Phenylephrine Hydrochloride And Dextromethorphan. (n.d.). IJMHSI. Retrieved from [Link]

-

(R)-Phenylephrine-d3 Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Phenylephrine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Development and validation of spectrophotometric method for phenylephrine hydrochloride estimation in nasal drops formulations. (2012). ResearchGate. Retrieved from [Link]

-

Feng, S., Zhao, Q., Jiang, J., & Hu, P. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 28-32. Retrieved from [Link]

-

Li, H., et al. (2020). Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study. Biomedical Chromatography, 34(8), e4843. Retrieved from [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study. (2006). Request PDF. Retrieved from [Link]

-

(R)-Phenylephrine-d3. (n.d.). PubChem. Retrieved from [Link]

-

Phenylephrine. (n.d.). PubChem. Retrieved from [Link]

-

Phenylephrine. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Utility of the deuterated compounds described in this study for the... (n.d.). ResearchGate. Retrieved from [Link]

-

Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. (2022). ResearchGate. Retrieved from [Link]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (2023). NIH. Retrieved from [Link]

-

Understanding Phenylephrine Metabolism , Pharmacokinetics , Bioavailability and Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Physical properties of water with different heavy isotope... (n.d.). ResearchGate. Retrieved from [Link]

-

Gelotte, C. K., et al. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Pulmonary Therapy, 8(4), 445-463. Retrieved from [Link]

-

Atkinson, H. C., et al. (2015). Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers. Clinical Pharmacology in Drug Development, 4(6), 445-453. Retrieved from [Link]

Sources

- 1. Phenylephrine(59-42-7) 1H NMR spectrum [chemicalbook.com]

- 2. (r)-phenylephrine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R)-Phenylephrine-d3 Hydrochloride | C9H14ClNO2 | CID 46782733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]

- 7. tijer.org [tijer.org]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bepls.com [bepls.com]

(R)-Phenylephrine-d3 Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of (R)-Phenylephrine-d3 Hydrochloride, a deuterated isotopologue of the selective α1-adrenergic receptor agonist, (R)-Phenylephrine. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, mechanism of action, and critical applications, with a focus on its use as an internal standard in bioanalytical studies.

Section 1: Core Compound Properties

(R)-Phenylephrine-d3 Hydrochloride is a stable, isotopically labeled form of (R)-Phenylephrine Hydrochloride, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a mass shift that is ideal for its use in mass spectrometry-based quantitative analyses, without significantly altering its chemical and biological properties.

| Property | Value | Source(s) |

| CAS Number | 1217858-50-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀D₃NO₂·HCl | [4][5] |

| Molecular Weight | 206.68 g/mol | [2][4][5] |

| Chemical Name | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride | [2] |

| Appearance | White Solid | [3] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [3] |

Section 2: Synthesis of (R)-Phenylephrine-d3 Hydrochloride

The synthesis of (R)-Phenylephrine-d3 Hydrochloride involves the introduction of a trideuteromethyl group, typically at a late stage of the synthesis of the core phenylephrine molecule. While various synthetic routes to phenylephrine exist, a common strategy for introducing the deuterated methyl group is via N-methylation of a suitable precursor with a deuterated methylating agent.

A representative synthetic scheme is outlined below. This process prioritizes stereochemical control to yield the desired (R)-enantiomer.

Caption: Generalized synthetic workflow for (R)-Phenylephrine-d3 Hydrochloride.

Causality in Synthesis: The choice of an asymmetric synthesis step, such as the use of a Corey-Bakshi-Shibata (CBS) catalyst, is crucial for establishing the correct stereochemistry at the benzylic alcohol, which is critical for pharmacological activity[6]. The final N-methylation with a deuterated reagent is a cost-effective and efficient way to introduce the isotopic label.

Section 3: Mechanism of Action - α1-Adrenergic Receptor Agonism

(R)-Phenylephrine is a selective agonist of α1-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily[5]. These receptors are coupled to the Gq/11 family of G-proteins[5]. Upon binding of (R)-Phenylephrine, a conformational change in the receptor activates the Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][7]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol[7]. DAG remains in the membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC)[8]. This signaling cascade ultimately leads to various physiological responses, most notably smooth muscle contraction, which is the basis for its use as a vasoconstrictor and nasal decongestant[2].

Caption: α1-Adrenergic receptor signaling pathway activated by (R)-Phenylephrine.

Section 4: Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of (R)-Phenylephrine-d3 Hydrochloride is as an internal standard (IS) for the quantification of phenylephrine in biological matrices such as plasma[9][10]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and analysis[10].

Experimental Protocol: Quantification of Phenylephrine in Human Plasma

The following protocol is adapted from established methods for the determination of phenylephrine in plasma using LC-MS/MS with a deuterated internal standard[9].

1. Preparation of Stock and Working Solutions: a. Prepare a 1.0 mg/mL stock solution of (R)-Phenylephrine Hydrochloride (analyte) in methanol. b. Prepare a 1.0 mg/mL stock solution of (R)-Phenylephrine-d3 Hydrochloride (internal standard) in methanol. c. From these stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution in methanol:water (50:50, v/v). d. Prepare an internal standard working solution at an appropriate concentration (e.g., 50 ng/mL) in methanol:water (50:50, v/v).

2. Sample Preparation (Protein Precipitation & Derivatization): a. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution. b. Add an extracting solution (e.g., methanol with 0.1% formic acid) to precipitate proteins[9]. c. Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the dried extract in a derivatization buffer (e.g., sodium bicarbonate buffer)[9]. f. Add a derivatizing agent (e.g., dansyl chloride in acetonitrile) to enhance chromatographic retention and mass spectrometric sensitivity. The reaction is often carried out at an elevated temperature (e.g., 60°C) for a short period (e.g., 10 minutes)[9]. g. Perform a final liquid-liquid or solid-phase extraction to clean up the derivatized sample. h. Evaporate the final extract and reconstitute in the mobile phase for injection.

3. LC-MS/MS Conditions:

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., Gemini C18) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Phenylephrine (derivatized): e.g., m/z 634.05 → 537.01(R)-Phenylephrine-d3 (derivatized): e.g., m/z 637.07 → 540.07 |

Note: The exact MRM transitions will depend on the derivatizing agent used. The provided transitions are for a specific derivatization method and should be optimized in the laboratory[9].

4. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of phenylephrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis of phenylephrine using a deuterated internal standard.

Section 5: Conclusion

(R)-Phenylephrine-d3 Hydrochloride is an indispensable tool for researchers and drug developers working with phenylephrine. Its well-defined chemical properties and its function as a selective α1-adrenergic agonist make it a valuable pharmacological probe. Critically, its isotopic labeling provides the necessary accuracy and precision for its use as an internal standard in validated bioanalytical methods, ensuring reliable pharmacokinetic and metabolic data in preclinical and clinical studies. The methodologies and data presented in this guide offer a robust framework for the effective application of this compound in a research and development setting.

References

-

PubChem. (n.d.). (R)-Phenylephrine-d3 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Request PDF. (n.d.). Enantioselective synthesis of (R)-phenylephrine hydrochloride. Retrieved from [Link][6]

-

Wang, Y. G., Dedkova, E. N., Ji, X., Blatter, L. A., & Lipsius, S. L. (2005). Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes. The Journal of physiology, 567(Pt 1), 143–157. [Link][7][11]

-

Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method. Retrieved from [9]

-

Dr. Oracle. (2025). What is the mechanism of action of phenylephrine?. Retrieved from [Link][2]

-

Nonstop Neuron. (2021, July 19). Phospholipase C - IP3, DAG Pathway || Gq protein pathway [Video]. YouTube. [Link][8]

Sources

- 1. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Activation of α1A -adrenoceptors desensitizes the rat aorta response to phenylephrine through a neuronal NOS pathway, a mechanism lost with ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of (R)-Phenylephrine as an α1-Adrenoceptor Agonist

Abstract

(R)-Phenylephrine is a synthetic sympathomimetic amine that functions as a potent and selective agonist for α1-adrenergic receptors.[1] Its primary mechanism of action involves direct stimulation of these receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle of blood vessels.[1][2] This activation triggers a well-defined intracellular signaling cascade, initiating with the activation of the Gq/11 protein, leading to the generation of second messengers, and culminating in vasoconstriction.[1][3] Consequently, phenylephrine administration results in an increase in systemic vascular resistance and blood pressure.[2] This technical guide provides a comprehensive examination of the molecular pharmacology of (R)-Phenylephrine, detailing its binding characteristics, the intricacies of its signal transduction pathway, and the robust experimental methodologies employed for its characterization.

Molecular Recognition and Binding Dynamics

The physiological effects of (R)-Phenylephrine are initiated by its selective binding to α1-adrenergic receptors. These receptors are members of the seven-transmembrane domain GPCR superfamily and are classified into three subtypes: α1A, α1B, and α1D.[4] Phenylephrine acts as a direct agonist, meaning its effects do not depend on the release of endogenous catecholamines.[2]

Structure-Activity Relationship (SAR)

The selectivity and activity of phenylephrine are dictated by its chemical structure, a β-phenylethylamine framework.

-

Phenolic Hydroxyl Group: The hydroxyl group at the meta-position of the benzene ring is critical for its α1-agonist activity. Unlike endogenous catecholamines such as norepinephrine and epinephrine, phenylephrine lacks a hydroxyl group at the para-position.[5] This structural distinction significantly reduces its affinity for β-adrenergic receptors, conferring its α1-selectivity.[5] Furthermore, the absence of the catechol moiety makes phenylephrine a poor substrate for the enzyme catechol-O-methyltransferase (COMT), contributing to a longer half-life compared to endogenous catecholamines.[5]

-

Alkylamine Side Chain: The hydroxyl group on the β-carbon of the ethylamine side chain, specifically in the (R)-configuration, is crucial for optimal binding and agonist activity.

-

Amine Group: The N-methyl substitution on the amine group results in a secondary amine, which maintains high agonist potency at α-receptors.[6] Generally, increasing the steric bulk of the N-substituent tends to decrease α-receptor activity while increasing β-receptor activity.[7]

The structural similarity to natural ligands like norepinephrine allows phenylephrine to fit into the binding pocket of the α1-adrenoceptor.[8]

The α1-Adrenoceptor Signal Transduction Cascade

Upon binding of (R)-Phenylephrine, the α1-adrenoceptor undergoes a conformational change, initiating a cascade of intracellular events mediated by the heterotrimeric G-protein, Gq/11.[4][9]

-

G-Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein.[10]

-

Phospholipase C (PLC) Activation: The now-active Gαq-GTP subunit dissociates from the βγ-dimer and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.[1][11]

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[12][13][14]

-

IP3-Mediated Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytosol and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[13][15] This binding triggers the release of stored Ca2+ from the ER into the cytosol, causing a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i).[15][16][17]

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, being lipophilic, remains within the plasma membrane.[14] The rise in [Ca2+]i initiated by IP3 facilitates the translocation of Protein Kinase C (PKC) from the cytosol to the plasma membrane, where it binds to and is activated by DAG.[12][15]

-

Physiological Response (Vasoconstriction): The elevated cytosolic Ca2+ binds to the protein calmodulin. The resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[11] MLCK then phosphorylates the regulatory light chains of myosin, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[11] In blood vessels, this leads to vasoconstriction. The activation of PKC contributes to the sustained phase of the cellular response by phosphorylating a variety of target proteins.[11]

Visualization of the Signaling Pathway

Caption: The α1-adrenoceptor signaling cascade initiated by (R)-Phenylephrine.

Experimental Validation and Characterization

The mechanism of action of (R)-Phenylephrine is substantiated through a suite of validated in vitro assays that independently quantify different stages of the pharmacological process. This multi-assay approach provides a self-validating system to define the compound's affinity, potency, and efficacy.

Data Presentation: Pharmacological Parameters

The following table summarizes the key parameters derived from the experimental protocols described below.

| Parameter | Assay Type | Description | Typical Output |

| Ki | Radioligand Binding | Binding Affinity: Measures the equilibrium dissociation constant of the test ligand, indicating its affinity for the receptor. | nM or pKi |

| EC50 | Functional (Ca2+, IP1, Tissue) | Potency: The concentration of agonist that produces 50% of the maximal response. | µM or pEC50 |

| Emax | Functional (Ca2+, IP1, Tissue) | Efficacy: The maximum response achievable by the agonist compared to a reference full agonist. | % of control |

Experimental Protocols and Workflows

A logical workflow is essential for the comprehensive characterization of an α1-agonist like phenylephrine.

Caption: Experimental workflow for characterizing an α1-adrenoceptor agonist.

Detailed Methodologies

This assay quantifies the affinity of phenylephrine for the α1-adrenoceptor by measuring its ability to compete with a high-affinity radiolabeled antagonist.

-

Objective: To determine the inhibitor constant (Ki) of (R)-Phenylephrine.

-

Materials:

-

Cell membranes from a cell line stably expressing a human α1-adrenoceptor subtype (e.g., HEK293-α1A).

-

Radioligand: [3H]-Prazosin (a high-affinity, selective α1-antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

Test compound: (R)-Phenylephrine (serial dilutions).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Assay Setup: To each well of a 96-well plate, add:

-

50 µL Binding Buffer (for total binding) or 50 µL Phentolamine (for non-specific binding) or 50 µL of (R)-Phenylephrine dilution.

-

50 µL of [3H]-Prazosin (at a concentration near its Kd, e.g., 0.25 nM).

-

100 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold Binding Buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of phenylephrine. Fit the data to a one-site competition curve using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

This cell-based functional assay directly measures the IP3-mediated release of intracellular calcium, a key event in the signaling cascade.[18]

-

Objective: To determine the EC50 and Emax of (R)-Phenylephrine for stimulating calcium flux.

-

Materials:

-

Cell line expressing the α1-adrenoceptor of interest (e.g., CHO-α1A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: (R)-Phenylephrine (serial dilutions).

-

Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Dye Loading: Remove growth media and add the Fluo-4 AM dye loading solution to the cells. Incubate for 45-60 minutes at 37°C, 5% CO2.

-

Washing: Gently wash the cells with Assay Buffer to remove extracellular dye. Add a final volume of Assay Buffer to each well.

-

Assay Execution: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time.

-

Compound Addition: After establishing a stable baseline fluorescence reading for several seconds, the instrument automatically adds the (R)-Phenylephrine dilutions to the wells.

-

Data Acquisition: Continue recording fluorescence for 60-120 seconds to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of phenylephrine and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

-

This ex vivo assay provides a physiologically relevant measure of the integrated functional response (smooth muscle contraction) to α1-adrenoceptor activation.[19][20]

-

Objective: To determine the EC50 and Emax of (R)-Phenylephrine for inducing vasoconstriction.

-

Materials:

-

Isolated tissue: Thoracic aorta or tail artery from a rat.[21]

-

Krebs-Henseleit solution (physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Organ bath system with force-displacement transducers and a data acquisition system.

-

Test compound: (R)-Phenylephrine (cumulative concentrations).

-

-

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Cut the aorta into 2-3 mm rings, taking care not to damage the endothelium.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution using wire hooks. One hook is fixed, and the other is attached to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, with buffer changes every 15-20 minutes.

-

Viability Test: Contract the tissue with a high concentration of potassium chloride (KCl) to ensure viability. Wash and return to baseline.

-

Cumulative Concentration-Response Curve: Once a stable baseline is re-established, add (R)-Phenylephrine to the bath in a cumulative manner (increasing the concentration stepwise without washing out the previous concentration).

-

Data Acquisition: Record the isometric tension developed by the tissue after each addition until a maximal contraction is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximum response to KCl or the maximum phenylephrine response. Plot the percentage contraction against the log concentration of phenylephrine. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax.

-

Conclusion

The mechanism of action of (R)-Phenylephrine as an α1-adrenoceptor agonist is a well-characterized process rooted in fundamental principles of GPCR signaling. Its efficacy is a direct result of its specific molecular structure, which facilitates selective binding to α1-adrenoceptors. This binding event initiates a robust and reproducible signal transduction cascade via Gq/11, leading to the generation of IP3 and DAG, subsequent mobilization of intracellular calcium, and ultimately, a powerful physiological response in the form of smooth muscle contraction. The combination of binding, second messenger, and functional tissue assays provides a rigorous and multi-faceted framework for validating this mechanism and quantifying the pharmacological profile of this important scientific tool and therapeutic agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9215, Diacylglycerol. Retrieved from [Link]

-

Shock. (2019). Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway. Shock, 52(1), 122-133. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of phenylephrine?. Retrieved from [Link]

-

Journal of Neurochemistry. (2001). Functional Activation of Gαq/11 Protein via α1-Adrenoceptor in Rat Cerebral Cortical Membranes. Journal of Neurochemistry, 78(4), 813-821. Retrieved from [Link]

-

WisTech Open. (n.d.). 4.8 Alpha-1 Agonists – Nursing Pharmacology. Retrieved from [Link]

-

Journal of Biological Chemistry. (1995). Different alpha 1-adrenergic receptor sequences required for activating different G alpha subunits of Gq class of G proteins. Journal of Biological Chemistry, 270(17), 9828-9832. Retrieved from [Link]

-

GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. Retrieved from [Link]

-

Remix education. (2023). Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses. Retrieved from [Link]

-

JoVE. (2023). Video: IP3/DAG Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). Phospholipase C. Retrieved from [Link]

-

Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. Signal Transduction and G Proteins. Retrieved from [Link]

-

Nonstop Neuron. (2021). Phospholipase C - IP3, DAG Pathway || Gq protein pathway [Video]. YouTube. Retrieved from [Link]

-

Journal of Biological Chemistry. (1997). Distinct functions of Gq and G11 proteins in coupling alpha1-adrenoreceptors to Ca2+ release and Ca2+ entry in rat portal vein myocytes. Journal of Biological Chemistry, 272(8), 5261-5268. Retrieved from [Link]

-

Journal of Biological Chemistry. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. Journal of Biological Chemistry, 261(13), 6017-6023. Retrieved from [Link]

-

Nature. (1988). Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle. Nature, 336(6197), 382-385. Retrieved from [Link]

-

Deranged Physiology. (2024). Structure of synthetic catecholamines. Retrieved from [Link]

-

National Institutes of Health. (2014). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, 3(4), 336-344. Retrieved from [Link]

-

Acta Pharmacologica Sinica. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 701-710. Retrieved from [Link]

-

British Journal of Pharmacology. (2011). Activation of α1A-adrenoceptors desensitizes the rat aorta response to phenylephrine through a neuronal NOS pathway, a mechanism lost with ageing. British Journal of Pharmacology, 162(7), 1538-1552. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenylephrine Hydrochloride?. Retrieved from [Link]

-

Biochemical and Biophysical Research Communications. (1985). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. Biochemical and Biophysical Research Communications, 130(2), 627-632. Retrieved from [Link]

-

Journal of Biomedical Science. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Journal of Biomedical Science, 29(1), 58. Retrieved from [Link]

-

Journal of Pharmacology and Experimental Therapeutics. (1998). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. Journal of Pharmacology and Experimental Therapeutics, 284(1), 123-131. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the effect of Phenylephrine, an alpha-1 (α1) adrenergic receptor agonist?. Retrieved from [Link]

-

Current Protocols in Pharmacology. (2008). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.7. Retrieved from [Link]

-

Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]

-

Current Medicinal Chemistry. (2003). Recent progress in alpha1-adrenergic receptor research. Current Medicinal Chemistry, 10(17), 1691-1702. Retrieved from [Link]

-

Journal of Biological Chemistry. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. Journal of Biological Chemistry, 259(12), 7644-7651. Retrieved from [Link]

-

Investigative Ophthalmology & Visual Science. (2002). Adrenergic stimulation of lacrimal protein secretion is mediated by G(q/11)alpha and G(s)alpha. Investigative Ophthalmology & Visual Science, 43(11), 3416-3423. Retrieved from [Link]

-

Gpatindia. (2020). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

Quora. (2021). Why is phenylephrine going to alpha one adrenergic receptor?. Retrieved from [Link]

-

Journal of Pineal Research. (1987). Alpha-1-adrenoceptor activation elevates cytosolic calcium by increasing net influx. Journal of Pineal Research, 4(1), 75-86. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1988). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 31(7), 1418-1424. Retrieved from [Link]

-

British Journal of Pharmacology. (2002). Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches: a comparative study. British Journal of Pharmacology, 135(7), 1759-1772. Retrieved from [Link]

-

Guide to Pharmacology & ChEMBL. (n.d.). phenylephrine [Ligand Id: 485] activity data. Retrieved from [Link]

-

British Journal of Pharmacology. (2002). Functional characterization of alpha 1-adrenoceptor subtypes in vascular tissues using different experimental approaches: a comparative study. British Journal of Pharmacology, 135(7), 1759-1772. Retrieved from [Link]

-

British Journal of Pharmacology. (2000). Subtypes of functional α1-adrenoceptor. British Journal of Pharmacology, 129(3), 427-430. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. quora.com [quora.com]

- 9. Adrenergic stimulation of lacrimal protein secretion is mediated by G(q/11)alpha and G(s)alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. remixeducation.in [remixeducation.in]

- 11. youtube.com [youtube.com]

- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 13. Phospholipase C - Wikipedia [en.wikipedia.org]

- 14. Unit [sivabio.50webs.com]

- 15. jove.com [jove.com]

- 16. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

- 19. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional characterization of alpha 1-adrenoceptor subtypes in vascular tissues using different experimental approaches: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of (R)-Phenylephrine-d3 Hydrochloride

This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for (R)-Phenylephrine-d3 Hydrochloride. As a deuterated analog, its primary utility is as an internal standard in quantitative bioanalysis using mass spectrometry. Ensuring its isotopic and chemical integrity is paramount for generating accurate and reproducible data. The principles and data discussed, largely derived from extensive studies on its non-deuterated counterpart, (R)-Phenylephrine Hydrochloride, are directly applicable due to their identical core chemical structures.

Core Physicochemical and Stability Profile

(R)-Phenylephrine-d3 Hydrochloride is a white to off-white crystalline powder that is freely soluble in water and alcohol[1]. While stable when handled and stored correctly, its molecular structure contains moieties susceptible to degradation under common laboratory and storage conditions. The stability of the compound, both in solid form and in solution, is primarily influenced by four key factors: light, pH, temperature, and oxygen .

The United States Pharmacopeia (USP) monograph for the non-deuterated compound specifies that it should be preserved in tight, light-resistant containers and stored at a controlled room temperature of 25°C, with excursions permitted between 15°C and 30°C[2]. However, for long-term stability, especially for a high-purity reference standard, more stringent conditions are advisable.

| Property | Value | Source(s) |

| Chemical Name | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride | [3] |

| CAS Number | 1217858-50-8 | [3][4] |

| Molecular Formula | C₉H₁₁D₃ClNO₂ | [4] |

| Molecular Weight | 206.68 g/mol | [3][4] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Freely soluble in water and alcohol | [1] |

| Melting Point | 140-145°C | [1] |

Mechanistic Insights: Key Degradation Pathways

Understanding the mechanisms of degradation is fundamental to designing effective stabilization strategies. The primary vulnerabilities in the phenylephrine molecule are its phenolic hydroxyl group and its benzylic alcohol side chain.

-

Photodegradation : Exposure to light, particularly UV radiation, is a significant catalyst for degradation. A major photodegradation pathway involves the dehydration of the side chain, resulting in the formation of a phenylephrine derivative with an unsaturated side chain[5]. Studies have shown that solutions exposed to normal fluorescent lighting can degrade by over 35% and exhibit discoloration, underscoring the critical need for light protection[6].

-

Oxidation : The phenolic group is highly susceptible to oxidation, a process that can be accelerated by the presence of dissolved oxygen, metal ions, and elevated temperatures[7]. This can lead to the formation of colored degradation products and a loss of potency.

-

pH-Dependent Degradation : The stability of phenylephrine in aqueous solutions is highly pH-dependent. At a neutral pH of around 7, degradation primarily involves the secondary amine function on the side chain[8]. In contrast, acidic conditions (pH below 6) significantly improve stability, with studies on nasal solutions concluding that buffering above pH 6 is inadvisable for long-term storage[9].

-

Adduct Formation : In complex formulations, phenylephrine can react with other active ingredients or excipients. For instance, it is known to form adducts with maleic acid, a common counter-ion in other pharmaceutical ingredients like chlorpheniramine maleate[10][11].

Caption: Primary degradation pathways for (R)-Phenylephrine-d3 Hydrochloride.

Quantitative Stability Data Summary

The following table summarizes empirical data from various stability studies conducted on phenylephrine hydrochloride solutions. These findings provide a quantitative basis for selecting appropriate storage conditions.

| Matrix | Concentration | Storage Conditions | Duration | Observed Degradation | Source(s) |

| 0.9% NaCl in PVC Bags | 100 & 200 µg/mL | Room Temp (23-25°C), Exposed to Light | 14 Days | < 1% | [12] |

| 0.9% NaCl in Polypropylene Syringes | 100 µg/mL | -20°C, 3-5°C, or 23-25°C | 30 Days | < 2% | [12][13] |

| 0.9% NaCl in PVC Bags | 200 & 400 µg/mL | Room Temp (23-25°C), Exposed to Light | 60 Days | < 5% | [12] |

| 0.9% NaCl in PVC Bags | 100 µg/mL | Room Temp, Exposed to Fluorescent Light | >60 Days | > 35% (with discoloration) | [6] |

| 0.9% NaCl in PVC Bags | 100 µg/mL | 4°C or Room Temp, Stored in Dark | 138 Days | < 10% | [6] |

| 0.9% NaCl in PVC Bags | 100 & 200 µg/mL | 25°C | 14 Days | < 1% | [14] |

Insight: The data clearly demonstrates that while phenylephrine solutions can be stable for extended periods, light is the most aggressive degradation factor. Protection from light is more critical than precise temperature control within the -20°C to 25°C range for maintaining stability.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of (R)-Phenylephrine-d3 Hydrochloride, the following protocols, grounded in the scientific principles discussed above, are recommended.

Protocol 4.1: Long-Term Storage of Solid (Neat) Compound

This protocol is designed for the archival storage of the solid reference material.

-

Container: Use the original manufacturer's vial, which is typically amber glass or another opaque, inert material. Ensure the cap is tightly sealed.

-

Atmosphere: For maximum stability, after opening, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before resealing to displace oxygen.

-

Temperature: Store in a freezer at -20°C [4]. While room temperature is permissible for short periods[2], freezer storage minimizes all degradation kinetics.

-

Environment: Place the vial inside a secondary container with a desiccant to protect against moisture ingress from condensation during temperature cycling. The storage location must be dark.

-

Handling: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent water condensation on the cold solid.

Protocol 4.2: Preparation and Storage of Stock Solutions

This protocol is critical as the compound is most vulnerable in solution.

-

Solvent Selection: Use high-purity (e.g., HPLC or LC-MS grade) methanol or acetonitrile for initial stock solutions. For aqueous solutions, use Type I ultrapure water.

-

Buffer/pH Control: If an aqueous solution is required, buffer it to an acidic pH, ideally between 4.0 and 5.5. An acetate buffer is a suitable choice[8]. Avoid neutral or alkaline buffers for long-term storage[9].

-

Degassing and Inert Atmosphere: Before adding the solute, degas the solvent by sparging with an inert gas or by sonication under vacuum. This removes dissolved oxygen, a key reactant in oxidative degradation.

-

Container: Use amber glass volumetric flasks or vials to protect from light. Alternatively, clear glass vials can be wrapped securely in aluminum foil.

-

Antioxidants (Optional): For aqueous solutions intended for longer-term storage where oxidative stability is a major concern, consider adding an antioxidant like sodium metabisulfite or a chelating agent such as disodium edetate (EDTA) to sequester metal ions[7][8].

-

Storage Conditions: Store aliquots of the stock solution in tightly sealed vials at -20°C or colder . Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Methodology for Stability Assessment: A Forced Degradation Workflow

To validate the stability of (R)-Phenylephrine-d3 Hydrochloride in a specific matrix or formulation, a forced degradation (stress testing) study is essential. This workflow creates a self-validating system by demonstrating that the chosen analytical method is stability-indicating.

Protocol 5.1: Forced Degradation Study

-

Prepare Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1000 µg/mL).

-

Establish Stress Conditions: Aliquot the stock solution and subject it to the following parallel stress conditions[7]:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 70°C for 3 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at 70°C for 4 hours.

-

Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution in a sealed vial at 105°C for 30 minutes.

-

Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for at least 5 hours.

-

-

Neutralization and Dilution: After the stress period, cool all samples to room temperature. Neutralize the acid- and base-stressed samples. Dilute all stressed samples and an unstressed control sample to a suitable final concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with PDA or mass spectrometric detection.

-

Evaluation: The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak of (R)-Phenylephrine-d3 Hydrochloride, demonstrating the method's specificity.

Caption: Experimental workflow for a forced degradation study.

Conclusion